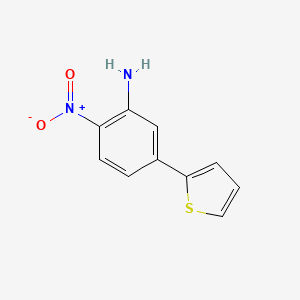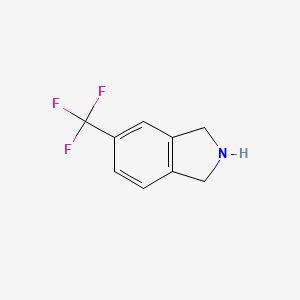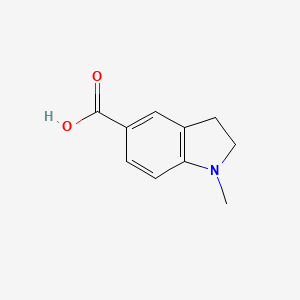
2-Nitro-5-(thiophen-2-yl)aniline
Overview
Description
The compound 2-Nitro-5-(thiophen-2-yl)aniline is a nitro derivative of thiophene, which is an aromatic compound with a sulfur atom in a five-membered ring. The nitro group and the thiophene ring are known to influence the chemical and physical properties of the compound, making it a subject of interest in various chemical studies.
Synthesis Analysis
The synthesis of nitrothiophene derivatives can involve the nitration of thiophene compounds. For instance, the nitration of 2,5-dimethylthiophene with copper(II) nitrate in acetic anhydride results in the formation of nitro derivatives as major isolable products . Although the specific synthesis of this compound is not detailed in the provided papers, similar methods could potentially be applied for its synthesis.
Molecular Structure Analysis
The molecular structure of nitrothiophene derivatives has been characterized using various spectroscopic techniques. For example, the crystal structure of a related compound, 2-Ethyl-N-[(5-nitrothiophene-2-yl)methylidene]aniline, has been determined using FT–IR and UV–Vis spectroscopy, and the structure was optimized using computational methods . These techniques could be applied to analyze the molecular structure of this compound.
Chemical Reactions Analysis
Nitrothiophene derivatives undergo various chemical reactions, including aromatic nucleophilic substitution. The reactivity of such compounds with nucleophiles like aniline and piperidine has been studied, providing insights into the substituent effects on the thiophene system . Additionally, the cleavage of nitrothiophene derivatives can lead to the generation of anions, which can further react with other compounds .
Physical and Chemical Properties Analysis
The physical and chemical properties of nitrothiophene derivatives are influenced by their molecular structure. The presence of electron-withdrawing nitro groups and the electron-rich thiophene ring contribute to the compound's reactivity. The spectroscopic investigation and theoretical calculations can provide information on the vibrational frequencies, molecular orbitals, electrostatic potential, and thermodynamic properties of these compounds . Furthermore, the kinetics of reactions with substituted anilines in methanol have been studied to understand the linear free energy relationships in the thiophen series .
Scientific Research Applications
Electrochromic Materials
2-Nitro-5-(thiophen-2-yl)aniline and its derivatives have been utilized in the synthesis and characterization of novel electrochromic materials. These materials, such as PNETPA, PNMOTPA, PNMTPA, and PNTTPA, were synthesized through Stille coupling reaction and electropolymerized to form highly stable conducting polymers. Characterized using techniques like cyclic voltammetry and UV–Vis–NIR spectroscopy, these polymers exhibit outstanding optical contrasts, high coloration efficiencies, and fast switching speeds in the near-infrared region, making them suitable for electrochromic applications (Li et al., 2017).
Magnetic and Thermal Studies
4-(Thiophen-3-yl)-aniline, a close relative of this compound, has been used in forming Schiff base complexes with various metals. These complexes were characterized by spectroscopic methods and conductance measurements, providing insights into their magnetic and thermal properties, which are pivotal in understanding their potential applications in various fields (Osowole, 2011).
Aniline Sensing
Thiophene substituted 1,3,4-oxadiazole derivatives have been explored for fluorescence quenching by aniline at room temperature. These studies are crucial for developing novel aniline sensors, which could have significant applications in chemical and environmental monitoring (Naik, Khazi, & Malimath, 2018).
Mechanism of Action
Target of Action
The primary target of 2-Nitro-5-(thiophen-2-yl)aniline is DNA, specifically CT-DNA . The compound interacts with DNA, which plays a crucial role in its biological activity.
Mode of Action
This compound interacts with its target, DNA, through a process that involves fluorescence spectroscopy, viscosity measurement, and adsorption measurement . This interaction results in changes to the DNA structure, which can affect its function.
Biochemical Pathways
It is known that the compound’s interaction with dna can influence various biological processes, potentially affecting the transcription and replication of dna .
Pharmacokinetics
In-silico admet properties pointed to a significant drug-likeness feature in the synthesized compounds, based on the lipinski criteria .
Result of Action
The interaction of this compound with DNA can result in molecular and cellular effects. For instance, the compound has been shown to have antibacterial activity against Escherichia coli, Klebsiella pneumoniae, Bacillus subtilis, and Staphylococcus aureus strains .
Action Environment
The action of this compound can be influenced by various environmental factors. For example, the temperature can affect the interaction of the compound with DNA . .
Safety and Hazards
Future Directions
properties
IUPAC Name |
2-nitro-5-thiophen-2-ylaniline | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H8N2O2S/c11-8-6-7(10-2-1-5-15-10)3-4-9(8)12(13)14/h1-6H,11H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AVLRTOLFIYWLBH-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CSC(=C1)C2=CC(=C(C=C2)[N+](=O)[O-])N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H8N2O2S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60635352 | |
| Record name | 2-Nitro-5-(thiophen-2-yl)aniline | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60635352 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
220.25 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
849235-53-6 | |
| Record name | 2-Nitro-5-(thiophen-2-yl)aniline | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60635352 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details










Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.











![(E)-3-([1,4'-Bipiperidin]-1'-ylmethyl)-N-(4-chloro-2-(2-(3,4-dimethylbenzylidene)hydrazinecarbonyl)phenyl)benzamide](/img/structure/B1323131.png)


